

Unveiling the Early Toxicological Profile of Dimethyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl carbate*

Cat. No.: *B1252131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early toxicological studies of Dimethyl Carbonate (DMC), a widely used industrial solvent and methylating agent. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a consolidated look at the initial safety assessments of this compound. This guide summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows from pivotal early studies.

Acute Toxicity

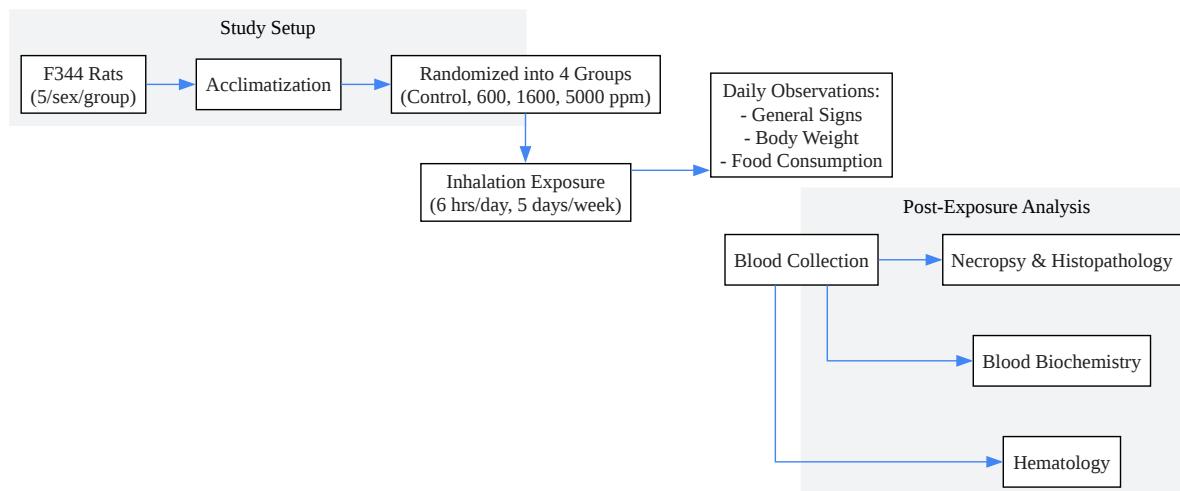
Early studies consistently characterized Dimethyl Carbonate as having low acute toxicity across oral, dermal, and inhalation routes of exposure.[\[1\]](#)[\[2\]](#)

Quantitative Acute Toxicity Data

The following table summarizes the acute toxicity data from early animal studies.

Test Type	Species	Route	LD50/LC50	Source
Acute Oral Toxicity	Rat	Oral	12,900 mg/kg	[3] [4] [5]
Acute Oral Toxicity	Mouse	Oral	6,000 mg/kg	[3] [4] [5]
Acute Dermal Toxicity	Rabbit	Dermal	> 2,000 mg/kg	[6] [7]
Acute Inhalation Toxicity	Rat	Inhalation	> 38,000 ppm (4-hour exposure)	[4] [8]

Repeated-Dose Toxicity


A key early study evaluated the effects of repeated inhalation exposure to Dimethyl Carbonate in rats.

28-Day Repeated-Dose Inhalation Study in Rats

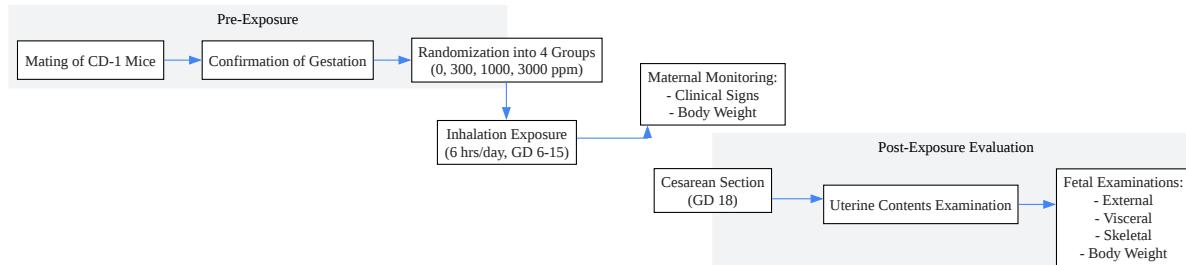
This study aimed to assess the toxicity of DMC following repeated inhalation exposure.

- Test Substance: Dimethyl Carbonate (DMC)
- Species and Strain: F344 rats.[\[4\]](#)
- Number of Animals: 5 males and 5 females per group.[\[4\]](#)
- Exposure Concentrations: 0 (control), 600, 1600, and 5000 ppm.[\[3\]](#)[\[4\]](#)[\[9\]](#)
- Exposure Duration: 6 hours per day, 5 days a week, for 4 weeks.[\[3\]](#)[\[4\]](#)[\[9\]](#)
- Observations: General signs of toxicity, body weight, and food consumption were monitored throughout the study.[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#) At the end of the exposure period, hematological and blood biochemical tests were conducted, and a necropsy with histopathological examination was performed.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- No significant effects on general signs, body weight, food consumption, or organ weights were observed.[3][4][9]
- Increases in AST, ALP, APTT, and PT levels were noted, suggesting the liver as a potential target organ.[3][10]
- The No Observed Effect Concentration (NOEC) was determined to be less than 600 ppm, as some effects were observed at the lowest dose but were not considered adverse.[3][10]

[Click to download full resolution via product page](#)

28-Day Inhalation Toxicity Study Workflow


Developmental Toxicity

An early inhalation study in mice was conducted to evaluate the developmental toxicity potential of Dimethyl Carbonate.

Inhalation Developmental Toxicity Study in Mice

This study, conducted by Exxon Corporation, assessed the effects of DMC on pregnant mice and their offspring.[1][5]

- Test Substance: Dimethyl Carbonate (DMC)
- Species and Strain: CD-1 mice.[5]
- Number of Animals: Mated female mice.
- Exposure Concentrations: 0 (control), 300, 1000, and 3000 ppm.[5]
- Exposure Duration: 6 hours per day from gestation days 6 through 15.[1][5]
- Maternal Examinations: Dams were observed for clinical signs of toxicity and body weight changes.
- Fetal Examinations: Fetuses were examined for external, visceral, and skeletal abnormalities, as well as effects on body weight.[1][11]
- At 3000 ppm, maternal and fetal body weights were reduced.[1][5]
- An increase in the number of growth-stunted and malformed fetuses was observed at 3000 ppm.[1][5]
- The No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity was established at 1000 ppm.[1][5]

[Click to download full resolution via product page](#)

Developmental Toxicity Study Workflow

Skin and Eye Irritation

Early studies indicated that Dimethyl Carbonate is not a skin irritant and is only slightly irritating to the eyes.[2][4]

Experimental Protocols

Standard Draize tests were likely employed for these early assessments.

- Skin Irritation (Draize Test):
 - Species: Albino rabbits.
 - Procedure: A small amount of the test substance is applied to a shaved area of the skin, which may be intact or abraded.[4] The site is then covered with a patch. Observations for erythema (redness) and edema (swelling) are made at specified intervals (e.g., 24, 48, and 72 hours) and scored.[9]

- Eye Irritation (Draize Test):
 - Species: Albino rabbits.
 - Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control.[\[8\]](#) The eyes are examined for effects on the cornea, iris, and conjunctiva at set time points, and the irritation is scored.[\[8\]\[10\]](#)

Mutagenicity

Early genotoxicity studies on Dimethyl Carbonate were negative.

Quantitative Mutagenicity Data

Test Type	Test System	Result	Source
Ames Test	Salmonella typhimurium	Negative	[3] [5]
Comet Assay	L-929 mouse fibroblasts	Negative	[3] [5] [12]

Experimental Protocols

- Ames Test (Bacterial Reverse Mutation Assay):
 - Principle: This test uses various strains of *Salmonella typhimurium* that are mutated to require histidine for growth.[\[13\]](#)[\[14\]](#) The bacteria are exposed to the test substance, and the number of colonies that revert to a state of not needing histidine is counted.[\[13\]](#)[\[14\]](#) A significant increase in the number of revertant colonies indicates mutagenic potential.[\[13\]](#)[\[14\]](#)
- Comet Assay (Single Cell Gel Electrophoresis):
 - Principle: This assay detects DNA damage in individual eukaryotic cells.[\[12\]](#) Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[\[12\]](#) Damaged DNA migrates further, creating a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.[\[12\]](#)

Immunotoxicity

Dermal exposure to Dimethyl Carbonate has been evaluated for its potential to cause immunotoxicity.

28-Day Dermal Immunotoxicity Study in Mice

- Test Substance: Dimethyl Carbonate (DMC) in acetone vehicle.
- Species and Strain: Female B6C3F1 mice.[\[1\]](#)
- Exposure: Dermal application for 28 days.[\[1\]](#)
- Parameters Evaluated: Body and organ weights, hematological parameters, immune cell phenotyping (B-cells, T-cells, and T-cell subsets), and the IgM antibody response to sheep red blood cells (SRBC).[\[12\]](#)
- A significant decrease in thymus weight was observed at concentrations of 75% and greater. [\[12\]](#)
- No effects on body weight or hematological parameters were identified.[\[12\]](#)
- The IgM antibody response to SRBC was significantly reduced in the spleen.[\[12\]](#)

Conclusion

The early toxicological profile of Dimethyl Carbonate suggests a compound with low acute toxicity. Repeated inhalation exposure in rats indicated the liver as a potential target organ, though without causing severe adverse effects at the tested concentrations. Developmental toxicity studies in mice showed effects only at high concentrations. DMC was found to be non-mutagenic in early in vitro assays and was not a significant skin or eye irritant. Some evidence of immunomodulatory effects was noted in a dermal study in mice. It is important to note that many of these early studies highlighted a lack of data on long-term chronic exposure and carcinogenicity. This guide serves as a summary of the foundational knowledge, and further, more recent studies should be consulted for a complete and current toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Immunotoxicity and allergic potential induced by topical application of dimethyl carbonate (DMC) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Draize test - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. I929 mouse fibroblast: Topics by Science.gov [science.gov]
- 13. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. re-place.be [re-place.be]
- To cite this document: BenchChem. [Unveiling the Early Toxicological Profile of Dimethyl Carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252131#toxicological-profile-of-dimethyl-carbato-in-early-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com